tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate
CAS No.:
Cat. No.: VC17780441
Molecular Formula: C20H28N2O6
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28N2O6 |
|---|---|
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | tert-butyl N-[[4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C20H28N2O6/c1-14(23)15-5-7-16(8-6-15)27-13-18(24)22-9-10-26-17(12-22)11-21-19(25)28-20(2,3)4/h5-8,17H,9-13H2,1-4H3,(H,21,25) |
| Standard InChI Key | IVCBEGUKHKRFIK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
The molecular architecture of tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate combines a morpholine ring, a phenoxy acetyl group, and a tert-butyl carbamate moiety. Key structural features include:
Molecular Formula and Weight
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Molecular Formula: C₂₀H₂₈N₂O₆
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IUPAC Name: tert-butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate
The compound’s morpholine ring (a six-membered heterocycle with one nitrogen and one oxygen atom) is substituted at the 4-position with a 2-(4-acetylphenoxy)acetyl group and at the 2-position with a tert-butyl carbamate-protected methylamine. The 4-acetylphenoxy group introduces aromaticity and ketone functionality, while the carbamate moiety enhances hydrolytic stability.
Spectral and Crystallographic Data
While experimental spectral data for this specific compound are not publicly available, analogs such as tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate provide reference points:
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Nuclear Magnetic Resonance (NMR): Expected signals include a singlet for the tert-butyl group (δ ~1.4 ppm), aromatic protons (δ ~7.8–7.3 ppm), and acetyl methyl protons (δ ~2.6 ppm).
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Infrared (IR) Spectroscopy: Key absorptions include C=O stretches (1,710–1,740 cm⁻¹ for carbamate and acetyl groups) and C-O-C stretches (1,100–1,250 cm⁻¹).
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis of tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate likely involves multi-step organic reactions:
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Morpholine Ring Formation:
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Reaction of diethanolamine with a carbonyl source (e.g., glyoxal) under acidic conditions to form the morpholine core.
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Introduction of the 4-Acetylphenoxy Acetyl Group:
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Acylation of the morpholine nitrogen using 2-(4-acetylphenoxy)acetyl chloride in the presence of a base (e.g., triethylamine).
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Carbamate Protection:
Industrial-Scale Considerations
Industrial production emphasizes yield optimization and purity control:
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Solvent Systems: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency.
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Catalysis: Lewis acids (e.g., zinc chloride) may accelerate acylation steps.
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Purification: Column chromatography or recrystallization ensures >95% purity for research applications.
Physicochemical and Intermolecular Properties
Hydrogen Bonding and Lipophilicity
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Hydrogen Bond Acceptors: The morpholine oxygen, carbamate carbonyl, and acetyl group act as hydrogen bond acceptors, facilitating interactions with biological targets.
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LogP Estimate: ~2.1 (moderate lipophilicity due to the tert-butyl group and aromatic substituent) .
Thermal Stability
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Decomposition Temperature: Analogous compounds exhibit stability up to 200°C, with decomposition pathways involving carbamate cleavage and morpholine ring degradation.
The 4-acetylphenoxy variant’s extended aromatic system may enhance π-π stacking interactions compared to benzoyl or 3-acetylphenoxy analogs.
Applications in Drug Development
Lead Compound Optimization
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SAR Studies: Modifying the phenoxy acetyl group’s substituents (e.g., halogenation) could improve target affinity.
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Prodrug Potential: The tert-butyl carbamate serves as a protective group, enabling controlled release of active amines in vivo.
Material Science Applications
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Polymer Modification: Incorporation into polyurethanes to enhance thermal stability and mechanical properties.
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Avoiding undesired acylation at the morpholine oxygen requires precise reaction control.
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Scalability: Cost-effective production of 2-(4-acetylphenoxy)acetyl chloride remains a bottleneck.
Research Priorities
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Target Identification: High-throughput screening to elucidate molecular targets.
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Toxicology Profiles: In vitro and in vivo assays to assess safety margins.
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